molecular formula C13H14N2O B2642187 6-(3,4-dimethylphenyl)-2-methyl-2,3-dihydropyridazin-3-one CAS No. 144982-26-3

6-(3,4-dimethylphenyl)-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2642187
CAS No.: 144982-26-3
M. Wt: 214.268
InChI Key: QNXFTCHERXPJPF-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-methyl-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, in particular, features a pyridazinone core substituted with a 3,4-dimethylphenyl group and a methyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate diketone or ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyridazinone ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide, and the reaction is often carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone or tetrahydropyridazinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethylphenyl)-2-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of a pyridazinone core. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-5-11(8-10(9)2)12-6-7-13(16)15(3)14-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXFTCHERXPJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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